molecular formula C24H16BrFN2O4 B609723 (E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid CAS No. 853929-59-6

(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid

Cat. No. B609723
CAS RN: 853929-59-6
M. Wt: 495.3044
InChI Key: LKBXWNYXDMSFQU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OGT 2115 is an inhibitor of heparanase (IC50 = 0.4 µM), an enzyme that cleaves heparan sulfate into glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). It inhibits tunicamycin- or adriamycin-induced invasion and migration of MDA-MB-231 and MDA-MB-435 breast cancer cells when used at a concentration of 0.8 µM. OGT 2115 (10 µM) inhibits herpes simplex virus 2 (HSV-2) infection of VK2/E6E7 vaginal epithelial cells.
OGT-2115 is a heparanase inhibitor (IC50 = 0.4 μM). Heparanase inhibitors suppress breast cancer cell invasion and migration induced by ER stress, and provide a strong rationale for the development of heparanase-based therapeutics for the prevention of metastasis induced by chemotherapeutic reagents.

Scientific Research Applications

Heparanase Inhibitor

OGT 2115 is a heparanase inhibitor . Heparanase is an enzyme that plays a crucial role in the tumor microenvironment and thus in tumorigenesis . By inhibiting heparanase, OGT 2115 can potentially interfere with these processes.

Anti-cancer Agent

OGT 2115 has been shown to induce apoptosis in prostate cancer cells . This is achieved through the downregulation of myeloid cell leukemia-1 (MCL-1), an antiapoptotic protein . This makes OGT 2115 a potential therapeutic agent for prostate cancer.

Antiangiogenic Properties

OGT 2115 exhibits antiangiogenic properties in vitro . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. By inhibiting angiogenesis, OGT 2115 could potentially restrict the growth and spread of tumors.

Mitochondrial Modulator

OGT 2115 has been identified as a mitochondrial modulator . It can decrease mitochondrial oxygen consumption and membrane potential . This could have implications for energy production within cells and potentially influence various cellular processes.

Inhibition of Cytochrome P450 Isoenzymes

OGT 2115 displays no major inhibition of human cytochrome P450 isoenzymes . These enzymes are involved in the metabolism of many drugs, and their inhibition can lead to drug-drug interactions. The lack of significant inhibition by OGT 2115 suggests it may have a lower risk of such interactions.

Potential Therapeutic Applications

Given its properties, OGT 2115 has potential therapeutic applications in the treatment of diseases such as cancer . Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate mitochondrial function could make it a valuable tool in cancer therapy.

properties

IUPAC Name

2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBXWNYXDMSFQU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
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(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
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(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
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(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
Reactant of Route 5
(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
Reactant of Route 6
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(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid

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